What is the chemical structure of Celangulin V?
What is the chemical structure of Celangulin V?
An In-Depth Technical Guide to Celangulin V
Introduction
Celangulin V is a naturally occurring polyol ester first isolated from the root bark of Celastrus angulatus Maxim, a plant belonging to the Celastraceae family.[1][2] It is a sesquiterpenoid with a β-dihydroagarofuran skeleton and exhibits significant insecticidal properties.[1] Classified as a botanical insecticide, Celangulin V primarily acts as a stomach poison, targeting the midgut tissue of susceptible insect larvae.[1][2] Its unique mode of action and complex chemical architecture have made it a subject of interest for researchers in pesticide science and synthetic chemistry. This document provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental methodologies associated with Celangulin V.
Chemical Structure of Celangulin V
The molecular structure of Celangulin V is characterized by a highly substituted tricyclic β-dihydroagarofuran core. Its systematic IUPAC name is [(2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate.[3] The chemical formula is C₃₄H₄₆O₁₃, and it has a molecular weight of 662.7 g/mol .[3]
A detailed structural description is 2β, 8α-diacetoxy-9β-benzoyloxy-1β, 12-diisobutanoyloxy-4α, and 6α-dihydroxy-β-dihydroagarofuran.[4] The core structure is a sesquiterpene, a class of terpenoids that consist of three isoprene units. The dihydroagarofuran skeleton is adorned with various ester functional groups, including acetate, benzoate, and isobutanoate moieties, as well as hydroxyl groups, which contribute to its biological activity and chemical properties.
Physicochemical and Biological Data
The following table summarizes key quantitative data for Celangulin V.
| Property | Value |
| Molecular Formula | C₃₄H₄₆O₁₃ |
| Molecular Weight | 662.7 g/mol [3] |
| Melting Point | 198-200 °C[5] |
| Optical Rotation ([α]D) | -11° (c=1.03, CHCl₃)[5] |
| High-Resolution Mass Spec | Found: 680.3270 [M+NH₄]⁺, Calculated: 680.3282[5] |
| Insecticidal Activity (KD₅₀) | 301.0 µg/g against third-instar larvae of Mythimna separata[5] |
Mechanism of Action
Celangulin V's insecticidal effect is attributed to its action on the insect midgut.[6] Research suggests that its primary molecular target is the vacuolar-type H⁺-ATPase (V-ATPase), a proton pump essential for maintaining the electrochemical gradient across the midgut epithelium of insects.[6][7][8] By binding to the H subunit of V-ATPase, Celangulin V inhibits the pump's activity.[7][8] This disruption leads to a decay in the membrane potential of midgut cells, ultimately causing cellular damage, digestive disruption, and insect mortality.[6]
Caption: Proposed mechanism of Celangulin V action on insect midgut V-ATPase.
Experimental Protocols
While the total synthesis of Celangulin V is complex, the following protocols are based on the synthesis of its derivatives, which are commonly performed to study structure-activity relationships.[2][9]
General Synthesis of 6-O-Acyl Derivatives of Celangulin V[2]
This protocol describes the esterification of the C-6 hydroxyl group of Celangulin V.
-
Materials and Reagents:
-
Celangulin V (1)
-
Anhydrous pyridine (Pyr)
-
Acetic anhydride (or other appropriate acylating agent)
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography (200-300 mesh)
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Petroleum ether (60-90 °C)
-
-
Procedure:
-
Dissolve Celangulin V (0.15 mmol) in dry pyridine (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add acetic anhydride (1 mL) to the solution.
-
Stir the mixture overnight at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding methanol (1 mL).
-
Add water (50 mL) to the mixture and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash sequentially with water (30 mL) and saturated sodium chloride solution (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, using a gradient of petroleum ether and ethyl acetate as the eluent, to yield the pure 6-O-acetyl derivative of Celangulin V.
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Spectroscopic Characterization
The structures of Celangulin V and its derivatives are confirmed using a suite of spectroscopic techniques.[9][10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are typically recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.[2] These spectra provide detailed information about the carbon-hydrogen framework of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is conducted using electrospray ionization (ESI) to determine the precise molecular weight and elemental composition.[5]
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Infrared (IR) Spectroscopy: IR spectra are measured using a potassium bromide (KBr) disk.[2] This technique is used to identify the presence of key functional groups, such as hydroxyl (-OH) and ester (C=O) groups, with characteristic absorption bands around 3500 cm⁻¹ and 1720 cm⁻¹, respectively.[2][5]
Caption: General workflow for the synthesis and analysis of Celangulin V derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celangulin V | C34H46O13 | CID 137322911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae [mdpi.com]
- 7. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and insecticidal activities of new ester-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and insecticidal activities of new ether-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]
